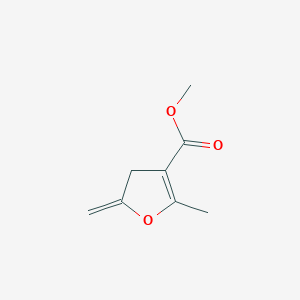

3-Furancarboxylicacid,4,5-dihydro-2-methyl-5-methylene-,methylester(9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Furancarboxylicacid,4,5-dihydro-2-methyl-5-methylene-,methylester(9CI) is an organic compound with the molecular formula C8H10O3

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furancarboxylicacid,4,5-dihydro-2-methyl-5-methylene-,methylester(9CI) typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as furfural and methyl acrylate.

Reaction Conditions: The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the furan ring. Common catalysts include sulfuric acid or sodium hydroxide.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to yield the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions can further enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

3-Furancarboxylicacid,4,5-dihydro-2-methyl-5-methylene-,methylester(9CI) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in acetic acid for bromination.

Major Products

Oxidation: 3-Furancarboxylic acid derivatives.

Reduction: 3-Furancarboxylic alcohol derivatives.

Substitution: Halogenated or nitrated furan derivatives.

Applications De Recherche Scientifique

Applications Overview

-

Synthesis of Fine Chemicals

- 3-Furancarboxylic acid derivatives are utilized in the synthesis of fine chemicals due to their unique furan ring structure, which allows for various chemical transformations. The compound serves as a precursor for other functionalized furan derivatives that are valuable in pharmaceutical chemistry.

-

Agrochemical Development

- The compound has shown potential as an intermediate in the synthesis of agrochemicals. Its derivatives can enhance the efficacy of pesticides and herbicides by modifying their chemical properties, improving bioavailability and target specificity.

-

Biomaterials

- Research indicates that furan-based compounds can be utilized in the development of biodegradable polymers. The incorporation of 3-furancarboxylic acid into polymer matrices can improve mechanical properties and thermal stability while maintaining environmental sustainability.

Data Table: Applications and Properties

| Application Area | Description | Key Benefits |

|---|---|---|

| Fine Chemicals Synthesis | Used as a precursor for various furan derivatives | Versatile chemical transformations |

| Agrochemicals | Intermediate for developing pesticides and herbicides | Enhanced efficacy and specificity |

| Biomaterials | Component in biodegradable polymer development | Improved mechanical properties |

Case Study 1: Synthesis of Pharmaceutical Intermediates

A study published in the Journal of Organic Chemistry highlighted the use of 3-furancarboxylic acid derivatives in synthesizing anti-inflammatory agents. The furan ring's reactivity facilitated the formation of complex structures with enhanced biological activity.

Case Study 2: Development of Eco-friendly Pesticides

Research conducted at a leading agricultural university demonstrated that modifying traditional pesticide formulations with furan derivatives significantly increased their effectiveness against specific pests while reducing environmental impact. The study concluded that incorporating 3-furancarboxylic acid into pesticide formulations could lead to more sustainable agricultural practices.

Case Study 3: Biodegradable Polymers

A collaborative project between universities focused on developing biodegradable plastics using furan-based monomers. The results showed that polymers synthesized with 3-furancarboxylic acid exhibited superior biodegradability compared to conventional plastics, making them suitable for various applications in packaging and consumer goods.

Mécanisme D'action

The mechanism of action of 3-Furancarboxylicacid,4,5-dihydro-2-methyl-5-methylene-,methylester(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Furfural: A precursor in the synthesis of furan derivatives.

2-Furoic acid: Another furan derivative with similar chemical properties.

Methyl 2-furoate: A compound with a similar ester functional group.

Uniqueness

This detailed overview provides a comprehensive understanding of 3-Furancarboxylicacid,4,5-dihydro-2-methyl-5-methylene-,methylester(9CI), covering its synthesis, reactions, applications, and comparison with similar compounds

Activité Biologique

3-Furancarboxylic acid, 4,5-dihydro-2-methyl-5-methylene-, methyl ester (CAS: 146896-48-2) is a compound of significant interest in the field of organic chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C8H10O3

- Molar Mass : 154.16 g/mol

- Structural Characteristics : The compound features a furan ring, which is known for its reactivity and ability to participate in various biological processes.

Antioxidant Properties

Research has indicated that compounds with furan structures often exhibit antioxidant activities. The presence of the furan ring in 3-furancarboxylic acid derivatives contributes to their ability to scavenge free radicals, potentially reducing oxidative stress in biological systems. A study demonstrated that similar furan derivatives showed significant inhibition of lipid peroxidation, suggesting a protective role against cellular damage due to oxidative stress .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies have shown that derivatives of furan-based compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory potential of 3-furancarboxylic acid derivatives has been documented in several studies. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. A specific study found that furan derivatives reduced edema in animal models by modulating inflammatory pathways .

Case Study 1: Antioxidant Activity Assessment

In a controlled laboratory experiment, researchers assessed the antioxidant capacity of various furan derivatives, including 3-furancarboxylic acid methyl ester. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated that the compound exhibited a significant reduction in DPPH radical concentration at concentrations as low as 50 µg/mL, demonstrating strong antioxidant activity compared to standard antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Efficacy

A recent study published in the Journal of Applied Microbiology evaluated the antimicrobial effects of furan derivatives against clinical isolates of bacteria. The study highlighted the effectiveness of 3-furancarboxylic acid methyl ester against multidrug-resistant strains, with researchers noting its potential as a lead compound for developing new antimicrobial agents .

The biological activity of 3-furancarboxylic acid methyl ester can be attributed to several mechanisms:

- Radical Scavenging : The electron-rich furan ring allows for interaction with free radicals.

- Membrane Disruption : The lipophilic nature aids in penetrating microbial membranes.

- Enzyme Inhibition : Structural similarity to substrates allows for competitive inhibition of enzymes involved in inflammatory pathways.

Propriétés

IUPAC Name |

methyl 5-methyl-2-methylidene-3H-furan-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-5-4-7(6(2)11-5)8(9)10-3/h1,4H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZIUQMMVOEWHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(=C)O1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.